8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Beschreibung
8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its core structure includes:
- 5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene skeleton.
- 3-Bromophenyl substituent at the 8-position, introducing an electron-withdrawing bromine atom.
- Methyl groups at positions 11 and 13.
- Three ketone groups (6,10,12-trione).
Eigenschaften
IUPAC Name |
8-(3-bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-4-3-5-9(18)6-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXYEOMVBYKIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Br)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it is hypothesized that it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or induction of conformational changes.
Pharmacokinetics
Based on its chemical structure, it is hypothesized that it may have certain pharmacokinetic properties, such as potential for oral absorption, distribution in various tissues, metabolic stability, and routes of excretion. These properties can significantly impact the compound’s bioavailability and overall pharmacological profile.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is hypothesized that the compound may exert its effects through modulation of its target(s), leading to downstream changes in cellular function
Action Environment
The compound’s action, efficacy, and stability may be influenced by a variety of environmental factors. These could include factors such as pH, temperature, presence of other molecules, and cellular environment. Understanding these influences is crucial for optimizing the compound’s use and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key Analogs Identified
8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione (CAS 896013-13-1)
- Substituent : 3-Methoxyphenyl (electron-donating -OCH₃).
- Molecular Formula : C₁₈H₁₇N₃O₅.
- Molecular Weight : 355.34 g/mol .
8-(3,4,5-Trimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione
- Substituent : 3,4,5-Trimethoxyphenyl (three -OCH₃ groups).
- Inferred Molecular Formula : C₂₀H₂₁N₃O₇.
- Inferred Molecular Weight : ~417 g/mol .
Target Compound: 8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[...]-6,10,12-trione
- Substituent : 3-Bromophenyl (electron-withdrawing -Br).
- Molecular Formula : C₁₇H₁₄BrN₃O₄.
- Molecular Weight : ~404 g/mol (calculated).
Substituent-Driven Property Differences
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (a standard metric for binary fingerprint similarity ), the structural similarity between analogs was evaluated:
Target vs. 3-Methoxyphenyl Analog :
- Core Structure Similarity : High (identical tricyclic backbone).
- Substituent Mismatch : Bromine vs. methoxy reduces similarity score.
- Estimated Tanimoto Coefficient : ~0.75 (moderate similarity).
Target vs. Trimethoxyphenyl Analog :
- Substituent Complexity : Three methoxy groups further reduce similarity.
- Estimated Tanimoto Coefficient : ~0.60 (low-moderate similarity).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(3-bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization, halogenation, and substitution. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for bromophenyl incorporation .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling to attach the 3-bromophenyl group selectively .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product with >95% purity .
- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent ratio) and minimize trial-and-error approaches .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve the tricyclic core and substituent orientations (e.g., bromophenyl positioning) using single-crystal diffraction .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (DFT or Gaussian) to confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected ~450 g/mol) and isotopic patterns for bromine .
- Data Cross-Validation : Overlay spectroscopic data with PubChem-deposited analogs (e.g., fluorophenyl derivatives) to identify substituent-specific deviations .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer :
- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC range: 2–64 µg/mL). Include controls like ciprofloxacin .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) at 10–100 µM concentrations. Monitor apoptosis via caspase-3/7 activation .
- Solubility Profiling : Pre-treat with DMSO/PBS (1:9) to ensure stability in biological buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-bromophenyl substituent in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace bromine with fluorine, chlorine, or methyl groups to assess electronic and steric effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., bacterial topoisomerases) .
- Data Correlation : Plot substituent Hammett constants (σ) against MIC values to quantify electronic contributions to antibacterial potency .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (37°C, 24 hrs) and metabolic clearance using liver microsomes .
- Bioavailability Optimization : Formulate with cyclodextrins or liposomes to enhance solubility and tissue penetration .
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify off-target effects in resistant cell lines .
Q. How can computational tools like COMSOL Multiphysics or quantum chemical calculations improve reaction design for this compound?
- Methodological Answer :
- Reaction Pathway Simulation : Apply DFT (B3LYP/6-31G*) to model cyclization transition states and identify rate-limiting steps .
- Process Optimization : Use COMSOL to simulate heat/mass transfer in scaled-up reactions, reducing hotspots and side products .
- Machine Learning : Train models on PubChem data to predict optimal solvent/catalyst combinations for novel analogs .
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